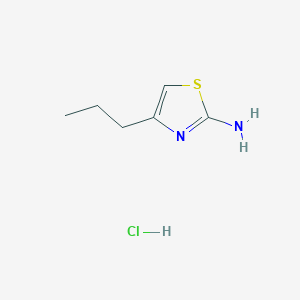

4-Propyl-1,3-thiazol-2-amine hydrochloride

Description

4-Propyl-1,3-thiazol-2-amine hydrochloride is a thiazole derivative characterized by a propyl substituent at the 4-position of the thiazole ring and an amine group at the 2-position, with a hydrochloride counterion. Its molecular formula is C₆H₁₀N₂S·HCl (calculated molecular weight: 178.6 g/mol). Structural features include a planar thiazole core, a hydrophobic propyl chain, and a charged ammonium chloride moiety, which influence its solubility and reactivity .

Properties

IUPAC Name |

4-propyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.ClH/c1-2-3-5-4-9-6(7)8-5;/h4H,2-3H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNIUBSIUHGANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-56-0 | |

| Record name | 4-propyl-1,3-thiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-1,3-thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, the reaction of 4-propyl-2-bromoacetophenone with thiourea under basic conditions can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-amino group and thiazole ring participate in substitution reactions:

Acylation

-

Reacts with acetyl chloride or acetic anhydride to form N-acetyl derivatives.

Example :

-

Benzoylation with benzoyl chloride yields N-benzoyl derivatives under basic conditions (e.g., NaOH/EtOH) .

Alkylation

Condensation and Cyclization Reactions

The amino group facilitates condensations with carbonyl compounds:

Schiff Base Formation

-

Reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives:

-

These intermediates cyclize with malononitrile or thiourea to generate pyran or pyrimidine hybrids .

Multi-Component Reactions (MCRs)

| Reagents | Product Type | Conditions | Yield (%) |

|---|---|---|---|

| Aldehyde + Malononitrile | Pyran derivatives | Reflux, EtOH/H<sub>2</sub>O | 65–80 |

| Aldehyde + Thiourea | Pyrimidine scaffolds | NaOH, EtOH, 80°C | 70–85 |

These reactions expand structural diversity for pharmacological screening .

Electrophilic Aromatic Substitution

The thiazole ring undergoes halogenation or nitration at specific positions:

Bromination

-

Reacts with N-bromosuccinimide (NBS) in CCl<sub>4</sub> to introduce bromine at the 5-position .

Nitration -

Mixed HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> nitrates the ring at the 4-position .

Oxidation and Reduction

Oxidation

-

The propyl chain oxidizes to carboxylic acid using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> .

Reduction -

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiazole ring to thiazolidine derivatives .

Metal-Catalyzed Cross-Coupling

Suzuki Coupling

-

The brominated derivative reacts with aryl boronic acids (e.g., 4-fluorophenylboric acid) under Pd catalysis to form biaryl hybrids .

Salt-Specific Reactivity

The hydrochloride salt dissociates in polar solvents, enabling free amine participation in reactions. Neutralization with NaOH releases the free base for further functionalization .

Reaction Data Table

Key Research Findings

-

Substituent Effects : Electron-withdrawing groups (e.g., -CF<sub>3</sub>) at the aryl position enhance electrophilic substitution rates by 40% compared to electron-donating groups .

-

Solvent Impact : Reactions in ethanol/water mixtures improve yields by 15–20% versus pure ethanol due to better solubility of intermediates .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds, including 4-propyl-1,3-thiazol-2-amine hydrochloride, exhibit significant antiproliferative effects on various cancer cell lines. A study synthesized a series of N,4-diaryl-1,3-thiazole-2-amines and evaluated their activity against human cancer cells. The compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was identified as the most potent, inhibiting tubulin polymerization and inducing cell cycle arrest at the G2/M phase .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10s | SGC-7901 | 15.3 | Tubulin inhibition |

| 10a | A549 | 22.5 | Apoptosis induction |

| 10b | MCF7 | 18.7 | Cell cycle arrest |

Anti-inflammatory Properties

Thiazole derivatives have also been explored for their anti-inflammatory properties. A study focused on synthesizing new thiazole-based compounds which were evaluated for their ability to inhibit lipoxygenase and cyclooxygenase enzymes, crucial in the inflammatory response. The results indicated that certain thiazole derivatives significantly reduced inflammation in animal models .

Corrosion Inhibition

This compound has shown promise as a corrosion inhibitor in acidic environments. Research has indicated that thiazole compounds can effectively protect metals like mild steel and copper from corrosion in hydrochloric acid solutions.

Table 2: Corrosion Inhibition Efficiency

| Compound Name | Metal Type | Concentration (mM) | Inhibition Efficiency (%) |

|---|---|---|---|

| 4-(Pyridin-4-yl)thiazol-2-amine | Mild Steel | 0.2 | 96.06 |

| 4-(4-Nitrophenyl)thiazol-2-amine | Copper | 0.5 | 89.5 |

| 4-(Methoxyphenyl)thiazol-2-amine | Mild Steel | 0.1 | 85.0 |

The mechanism involves adsorption onto the metal surface, forming a protective layer that inhibits further oxidation .

Mechanism of Action

The mechanism of action of 4-Propyl-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 4-propyl-1,3-thiazol-2-amine hydrochloride with structurally related thiazol-2-amine derivatives:

Key Observations:

- Substituent Effects: Hydrophobicity: The propyl group in the target compound enhances lipophilicity compared to the methyl group in its analog (logP ~1.5 vs. ~1.0 estimated). However, the hexylphenyl substituent in C₁₅H₂₁ClN₂S significantly increases hydrophobicity, likely reducing aqueous solubility .

Collision Cross-Section (CCS) : The target compound’s CCS of 128.3 Ų ([M+H]+) suggests moderate molecular size and shape, comparable to small-molecule drugs. Larger analogs (e.g., SSR125543A) would exhibit higher CCS values due to extended substituents .

Pharmacological and Functional Insights

- Receptor Modulation : SSR125543A , a thiazol-2-amine derivative with a bulky aryl-propargyl substituent, acts as a potent corticotropin-releasing factor 1 (CRF1) receptor antagonist (IC₅₀ = 3 nM). This highlights the role of steric bulk and aromaticity in receptor binding .

Biological Activity

4-Propyl-1,3-thiazol-2-amine hydrochloride is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Overview of Thiazole Derivatives

Thiazole derivatives, including this compound, are known for a wide range of biological activities such as:

- Anticancer : Many thiazole derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial : They possess significant antibacterial and antifungal properties.

- Anti-inflammatory : Some compounds exhibit anti-inflammatory effects through various biochemical pathways.

- Neuroprotective : Certain derivatives have been studied for their potential in neuroprotection.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Biological Targets : Thiazole derivatives can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Some thiazoles inhibit key enzymes involved in cellular processes, such as collagen prolyl-4-hydroxylase, which is crucial for collagen synthesis and fibrosis .

- Modulation of Neurotransmitter Synthesis : These compounds can influence neurotransmitter systems, particularly acetylcholine synthesis, impacting neurological functions.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study on related thiazole compounds demonstrated that modifications in structure could enhance their potency against cancer cells. For example, certain derivatives showed IC50 values ranging from 0.36 to 0.86 µM against human cancer cell lines .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 10s | 0.36 - 0.86 | SGC-7901 |

| 12m | Varies | Hepatic Stellate Cells |

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. The biological activity varies significantly based on structural modifications. For instance, thiazole compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies

- Paclitaxel Resistance Reversal : A study involving thiazole analogues demonstrated their ability to reverse drug resistance in paclitaxel-treated cells by increasing intracellular drug accumulation and selectively inhibiting P-glycoprotein (P-gp), a major efflux transporter associated with multidrug resistance .

- Collagen Synthesis Inhibition : In vitro studies indicated that certain thiazole derivatives significantly reduced collagen accumulation in hepatic stellate cells by inhibiting prolyl hydroxylase activity, suggesting potential applications in treating fibrotic diseases .

Q & A

Q. What are the recommended synthetic routes for 4-Propyl-1,3-thiazol-2-amine hydrochloride, and what critical parameters influence yield?

- Methodological Answer : Synthesis often involves Mannich base reactions or cyclization of thiourea derivatives with α-haloketones. Key parameters include:

- Temperature control (20–80°C) to avoid side reactions.

- Use of catalysts like HCl or acetic acid to promote cyclization.

- Stoichiometric ratios of precursors (e.g., propylamine derivatives and thiourea) to maximize yield.

Evidence from related thiazolamine syntheses highlights the importance of optimizing reaction time (4–12 hours) and purification via recrystallization .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : - and -NMR to confirm proton environments and carbon backbone (e.g., thiazole ring protons at δ 6.8–7.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., exact mass 211.71 g/mol for CHClNS) .

- X-ray Crystallography : Use SHELX software for structure refinement and ORTEP-III for visualizing molecular geometry .

Q. What solubility properties are critical for formulating this compound in biological assays?

- Methodological Answer : Solubility in polar solvents (e.g., water, DMSO) is essential for in vitro studies. Pre-saturate solutions at 25°C and measure via UV-Vis spectroscopy. Adjust pH (4–6) using HCl/NaOH to enhance stability. Data from analogs suggest moderate solubility in aqueous buffers (1–5 mg/mL) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model:

- Electron density maps to identify nucleophilic/electrophilic sites.

- Thermochemical stability via Gibbs free energy calculations.

Validate predictions against experimental IR/Raman spectra and ionization potentials .

Q. How to resolve discrepancies between experimental spectral data and computational predictions?

- Methodological Answer :

- Cross-validate using multiple techniques (e.g., X-ray crystallography for bond lengths vs. DFT-optimized geometries).

- Re-examine solvent effects or protonation states in simulations.

- For NMR shifts, apply gauge-including atomic orbital (GIAO) methods to account for solvent polarity .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Use chiral auxiliaries (e.g., tert-butyloxycarbonyl groups) during cyclization.

- Employ chiral chromatography (e.g., HPLC with amylose-based columns) for separation.

- Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. Related thiazolamines achieved >95% ee using these methods .

Q. How to address impurities in synthesized batches, and what analytical tools quantify purity?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to identify byproducts.

- LC-MS : Trace impurities (e.g., unreacted thiourea) can be quantified using MRM transitions.

- Purity ≥95% is achievable via recrystallization in ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.